molecular formula C6H17OPSi B14305859 Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane CAS No. 114558-93-9

Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane

Cat. No.: B14305859
CAS No.: 114558-93-9
M. Wt: 164.26 g/mol
InChI Key: VWDWPVRIMRSFPU-UHFFFAOYSA-N
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Description

Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is an organophosphorus compound with the molecular formula C5H15O3PSi. It is a colorless liquid that is used in various chemical reactions and applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane can be synthesized by reacting dimethyl phosphite with trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct . The reaction can be summarized as follows:

(CH3O)2P-H+Cl-Si(CH3)3(CH3O)2P-O-Si(CH3)3+HCl\text{(CH}_3\text{O)}_2\text{P-H} + \text{Cl-Si(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{P-O-Si(CH}_3\text{)}_3 + \text{HCl} (CH3​O)2​P-H+Cl-Si(CH3​)3​→(CH3​O)2​P-O-Si(CH3​)3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques is crucial to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is unique due to its specific structure, which allows it to form stable protective films in lithium-ion batteries and act as an efficient reagent in organic synthesis. Its ability to undergo various chemical reactions and form stable phosphine ligands sets it apart from other similar compounds .

Properties

CAS No.

114558-93-9

Molecular Formula

C6H17OPSi

Molecular Weight

164.26 g/mol

IUPAC Name

dimethyl(trimethylsilyloxymethyl)phosphane

InChI

InChI=1S/C6H17OPSi/c1-8(2)6-7-9(3,4)5/h6H2,1-5H3

InChI Key

VWDWPVRIMRSFPU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCP(C)C

Origin of Product

United States

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